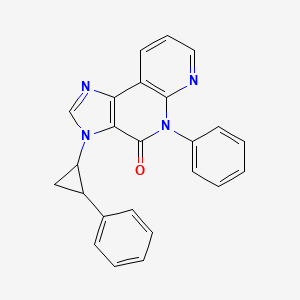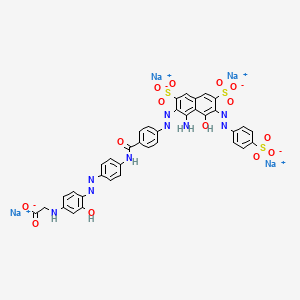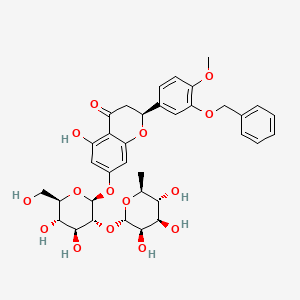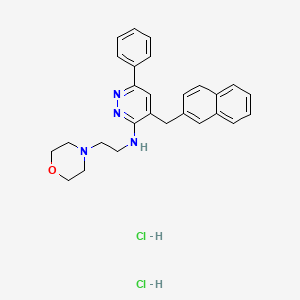
N-(4-(2-Naphthalenylmethyl)-6-phenyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-Naphthalenylmethyl)-6-phenyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a naphthalene ring, a pyridazine ring, and a morpholine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Naphthalenylmethyl)-6-phenyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-naphthalenylmethyl chloride with 6-phenyl-3-pyridazinone in the presence of a base to form the intermediate N-(4-(2-naphthalenylmethyl)-6-phenyl-3-pyridazinyl)amine. This intermediate is then reacted with 4-morpholineethanamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-(2-Naphthalenylmethyl)-6-phenyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium azide. The reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield naphthalene derivatives, while reduction reactions can produce reduced forms of the original compound. Substitution reactions can result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
N-(4-(2-Naphthalenylmethyl)-6-phenyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is employed in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(4-(2-Naphthalenylmethyl)-6-phenyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of specific kinases or receptors, leading to downstream effects on cellular signaling and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-naphthalenylmethyl)amine: This compound shares the naphthalene moiety and is used in similar synthetic applications
Ethenesulfonamide, N-[4-(2-naphthalenylmethyl)phenyl]: Another compound with a naphthalene ring, used in various chemical reactions
Uniqueness
N-(4-(2-Naphthalenylmethyl)-6-phenyl-3-pyridazinyl)-4-morpholineethanamine dihydrochloride is unique due to its combination of naphthalene, pyridazine, and morpholine rings, which confer specific chemical and biological properties. This structural uniqueness allows it to interact with a diverse range of molecular targets and participate in various chemical reactions, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
118269-84-4 |
|---|---|
Formule moléculaire |
C27H30Cl2N4O |
Poids moléculaire |
497.5 g/mol |
Nom IUPAC |
N-(2-morpholin-4-ylethyl)-4-(naphthalen-2-ylmethyl)-6-phenylpyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C27H28N4O.2ClH/c1-2-7-23(8-3-1)26-20-25(19-21-10-11-22-6-4-5-9-24(22)18-21)27(30-29-26)28-12-13-31-14-16-32-17-15-31;;/h1-11,18,20H,12-17,19H2,(H,28,30);2*1H |
Clé InChI |
BNTPTUNDYFCFCK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCNC2=NN=C(C=C2CC3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


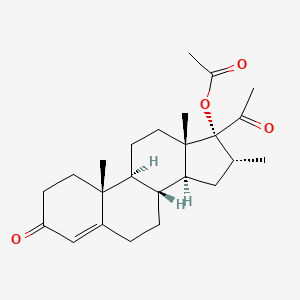
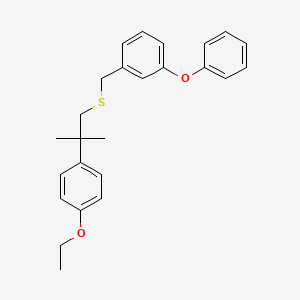

![9-chloro-3-[(4-fluorophenyl)methylsulfanyl]-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12744874.png)
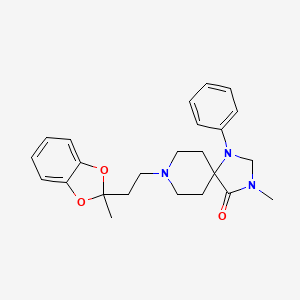
![[(2S,3S)-2-methyloxolan-3-yl] N-[(2R,3R)-4-[(3aR,6S,7aS)-6-(tert-butylcarbamoyl)-3,3a,4,6,7,7a-hexahydro-2H-thieno[3,2-c]pyridin-5-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12744887.png)

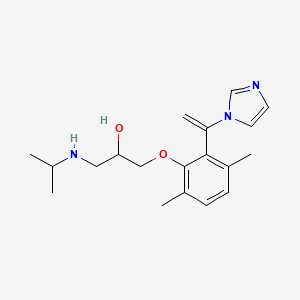
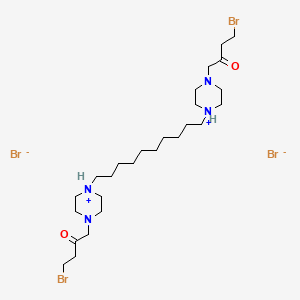
![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethyl-butanoyl]amino]-[(4-thiazol-5-ylphenyl)methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B12744914.png)
